4-Difluoromethoxy-2-fluorothiophenol

Description

Chemical Identity and Structural Characterization of 4-Difluoromethoxy-2-fluorothiophenol

Systematic IUPAC Nomenclature and Molecular Formula

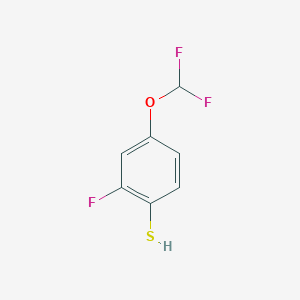

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(difluoromethoxy)-2-fluorobenzenethiol. This naming convention follows the standard protocol where the benzene ring serves as the parent structure, with substituents numbered according to their positions relative to the thiol group. The molecular formula is established as C₇H₅F₃OS, indicating the presence of seven carbon atoms, five hydrogen atoms, three fluorine atoms, one oxygen atom, and one sulfur atom.

The Chemical Abstracts Service registry number for 4-difluoromethoxy-2-fluorobenzenethiol is documented as 1804886-68-7, providing a unique identifier for this specific isomer. The molecular weight has been determined to be 194.17 grams per mole, which corresponds to the sum of atomic masses for all constituent atoms. Alternative nomenclature systems may refer to this compound using various descriptive names, but the IUPAC designation remains the standard for scientific communication and database registration.

The compound exists as one of several possible isomers within the difluoromethoxy-fluorothiophenol family, distinguishing it from related structures such as 2-difluoromethoxy-3-fluorothiophenol and 3-difluoromethoxy-4-fluorothiophenol. This positional specificity is crucial for understanding the distinct properties and reactivity patterns exhibited by each isomer.

Atomic Connectivity and Bonding Patterns

The structural framework of this compound consists of a benzene ring with three distinct substituents positioned at specific locations. The Simplified Molecular Input Line Entry System representation is documented as SC1=CC=C(C=C1F)OC(F)F, which provides a concise description of the atomic connectivity. This notation indicates that the thiol group (-SH) occupies position 1 of the benzene ring, serving as the reference point for numbering.

At position 2, directly adjacent to the thiol group, a fluorine atom is directly bonded to the aromatic carbon. This fluorine substituent introduces significant electronegativity effects that influence the overall electronic distribution within the molecule. The close proximity to the electron-rich sulfur atom creates an interesting electronic environment that affects both the acidity of the thiol group and the reactivity of the aromatic system.

Position 4, located para to the thiol group, bears the difluoromethoxy substituent (-OCF₂H). This functional group consists of an oxygen atom connected to the benzene ring, which is further bonded to a carbon atom bearing two fluorine atoms and one hydrogen atom. The difluoromethoxy group represents a highly electronegative substituent that significantly impacts the electron density distribution across the aromatic ring system.

The bonding patterns within this molecule create a complex interplay of electronic effects. The thiol group acts as an electron-donating substituent through resonance, while both the fluorine atom and difluoromethoxy group function as strong electron-withdrawing substituents. This combination results in a polarized aromatic system with distinct reactivity characteristics compared to unsubstituted thiophenol derivatives.

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and fluorine nuclei. The aromatic proton signals appear in the characteristic downfield region, typically between 6.5 and 7.5 parts per million in proton Nuclear Magnetic Resonance spectra. The specific chemical shifts are influenced by the electron-withdrawing effects of the fluorine substituents, which tend to deshield nearby protons and shift their resonances to higher frequencies.

The difluoromethoxy proton presents a unique spectroscopic signature, appearing as a triplet due to coupling with the two equivalent fluorine atoms. This signal typically resonates around 6.5 parts per million, characteristic of protons attached to carbon atoms bearing multiple fluorine substituents. The coupling pattern provides direct evidence for the CHF₂ connectivity within the difluoromethoxy group.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy offers particularly valuable information for this compound, given the presence of three distinct fluorine environments. The aromatic fluorine atom attached directly to the benzene ring typically resonates in a different chemical shift region compared to the difluoromethoxy fluorine atoms. The two fluorine atoms within the difluoromethoxy group appear as equivalent nuclei, often showing coupling to both the adjacent proton and the aromatic fluorine atom, creating complex multipicity patterns.

Carbon-13 Nuclear Magnetic Resonance provides complementary structural information, with the aromatic carbon atoms showing characteristic shifts influenced by the attached substituents. The carbon atom of the difluoromethoxy group typically appears as a triplet due to coupling with the two attached fluorine atoms, confirming the CHF₂ structure and providing quantitative information about the fluorine-carbon coupling constants.

Infrared Vibrational Signatures

Infrared spectroscopy reveals characteristic vibrational frequencies that serve as fingerprints for the functional groups present in this compound. The thiol group produces a distinctive S-H stretching vibration, typically observed around 2570-2580 wavenumbers, which appears as a relatively weak but characteristic absorption band. This frequency is notably different from O-H stretches of alcohols or phenols, providing clear identification of the thiol functionality.

The aromatic C-H stretching vibrations appear in the 3000-3100 wavenumber region, while the difluoromethoxy C-H stretch occurs at slightly different frequencies due to the electron-withdrawing effect of the adjacent fluorine atoms. The C-F stretching vibrations represent some of the most diagnostic features of the infrared spectrum, with multiple bands appearing in the 1000-1300 wavenumber region corresponding to the various C-F bonds present in the molecule.

The aromatic C=C stretching vibrations appear as multiple bands in the 1400-1600 wavenumber region, with specific frequencies influenced by the substitution pattern on the benzene ring. The presence of electron-withdrawing substituents tends to shift these frequencies to higher wavenumbers compared to unsubstituted aromatics. Additionally, the C-O stretching vibration of the difluoromethoxy group contributes to the spectral complexity in the 1200-1300 wavenumber region.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 194, corresponding to the intact molecular formula C₇H₅F₃OS. The isotope pattern of this peak reflects the natural abundance of carbon-13 and sulfur-34 isotopes, providing additional confirmation of the molecular composition.

Characteristic fragmentation pathways include loss of the difluoromethoxy group, resulting in fragment ions that correspond to fluorothiophenol derivatives. The loss of 51 mass units (CHF₂O) represents a common fragmentation pattern for compounds containing difluoromethoxy substituents. Additional fragment ions may arise from loss of fluorine atoms or hydrogen fluoride molecules, creating a complex fragmentation spectrum that provides detailed structural information.

The base peak in the mass spectrum often corresponds to fluorinated aromatic fragments, reflecting the stability of the aromatic ring system even under electron impact conditions. The relative intensities of various fragment ions provide insights into the preferred fragmentation pathways and the relative stability of different molecular fragments under mass spectrometric conditions.

Crystallographic Analysis and Molecular Geometry

The three-dimensional molecular structure of this compound exhibits specific geometric parameters that influence its physical and chemical properties. The benzene ring maintains its characteristic planar geometry, with bond angles close to 120 degrees as expected for sp2-hybridized carbon atoms. The presence of electron-withdrawing substituents may cause slight deviations from perfect hexagonal symmetry due to electronic effects.

The thiol group orientation relative to the benzene ring plane represents an important structural feature. The sulfur-hydrogen bond can adopt various conformations, with the preferred geometry influenced by intramolecular interactions and crystal packing forces in the solid state. The larger size of sulfur compared to oxygen results in longer C-S bonds compared to analogous oxygen-containing compounds.

The difluoromethoxy group geometry shows characteristic features of fluorinated alkyl ethers. The carbon-fluorine bonds exhibit lengths typical of C-F single bonds, approximately 1.35-1.38 Angstroms, while the carbon-oxygen bond length reflects the sp3 hybridization of the difluoromethoxy carbon atom. The C-O-C bond angle in the difluoromethoxy linkage typically deviates from tetrahedral geometry due to the electronegativity effects of the fluorine substituents.

Intermolecular interactions in the crystalline state may include hydrogen bonding involving the thiol group, as well as various fluorine-based interactions such as C-F···H contacts or F···F interactions between adjacent molecules. These weak interactions contribute to the overall crystal packing arrangement and influence physical properties such as melting point and solubility characteristics.

Properties

IUPAC Name |

4-(difluoromethoxy)-2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c8-5-3-4(11-7(9)10)1-2-6(5)12/h1-3,7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFFGZNYQKUUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-2-fluorothiophenol typically involves the introduction of difluoromethoxy and fluorine groups onto a thiophenol backbone. One common method includes the use of difluoromethylation reagents to introduce the difluoromethoxy group. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the CF2H group to the thiophenol structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-fluorothiophenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Difluoromethoxy-2-fluorothiophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with fluorinated functional groups.

Biology: The compound is utilized in the development of fluorinated biomolecules, which can be used as probes or inhibitors in biological studies.

Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.

Industry: The compound is employed in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-fluorothiophenol involves its interaction with molecular targets through its fluorinated functional groups. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects. The difluoromethoxy group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Difluoromethoxy-2-fluorothiophenol with analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Structural Analog: 4-Chloro-2-(difluoromethoxy)phenol (CID 60051032)

- Molecular Formula : C₇H₅ClF₂O₂

- Key Differences: Functional Group: The analog features a hydroxyl (-OH) group (phenol) instead of a thiol (-SH) group (thiophenol). Thiophenols exhibit lower pKa (~6–8) compared to phenols (~9–10), enhancing acidity and nucleophilicity in reactions . Substituents: Chlorine at the 4-position vs. fluorine at the 2-position in the target compound. Chlorine’s larger atomic radius and weaker electron-withdrawing effect reduce ring deactivation compared to fluorine. Electronic Effects: The difluoromethoxy group in both compounds strongly withdraws electrons, but the thiophenol’s sulfur atom provides polarizability, improving stability in oxidative conditions .

Hypothetical Comparison with 2-Fluoro-4-methoxythiophenol

- Molecular Formula : C₇H₇FOS

- Key Differences: Methoxy vs. Difluoromethoxy: The difluoromethoxy group in the target compound increases electronegativity, reducing electron density at the 4-position and altering regioselectivity in electrophilic substitution. Fluorine at 2-Position: Enhances meta-directing effects compared to non-fluorinated analogs.

Physicochemical Properties (Hypothetical Data Table)

| Property | This compound | 4-Chloro-2-(difluoromethoxy)phenol | 2-Fluoro-4-methoxythiophenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.16 | 214.56 | 156.19 |

| pKa | ~6.5 | ~9.2 | ~7.0 |

| LogP (Octanol-Water) | 2.8 | 2.3 | 1.9 |

| Boiling Point (°C) | 245–250 (est.) | 260–265 | 215–220 (est.) |

Biological Activity

4-Difluoromethoxy-2-fluorothiophenol (CAS No. 1804886-68-7) is an organofluorine compound that has garnered attention for its potential biological activities. The presence of difluoromethoxy and fluorothiophenol functional groups in its structure significantly influences its chemical properties and biological interactions. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiophenol ring with both a difluoromethoxy group and a fluorine atom. This unique combination enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

| Property | Description |

|---|---|

| Molecular Formula | C₇H₄F₃OS |

| Molecular Weight | 196.17 g/mol |

| Functional Groups | Difluoromethoxy, Fluorothiophenol |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the compound, which may facilitate binding to active sites on proteins.

Key Mechanisms:

- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit key enzymes involved in metabolic pathways. For instance, molecular docking studies have shown potential interactions with cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.

- Anticancer Properties : The introduction of fluorine atoms has been associated with enhanced cytotoxic effects against cancer cell lines. For example, similar fluorinated compounds have demonstrated significant inhibitory effects on breast cancer cell lines .

- Antimicrobial Activity : Compounds containing thiophenol structures often exhibit antimicrobial properties. The presence of fluorine may enhance these effects by improving membrane permeability and stability.

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches:

Case Study: Enzyme Interaction

A study utilized surface plasmon resonance to assess the binding affinity of this compound to COX enzymes. The results indicated a moderate binding affinity, suggesting potential as an anti-inflammatory agent.

Cytotoxicity Assessment

In vitro assays evaluated the cytotoxicity of this compound against several cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety protocols for synthesizing 4-Difluoromethoxy-2-fluorothiophenol in laboratory settings?

- Methodological Answer : Prior to synthesis, conduct a hazard analysis for reagents like sodium 2-chloro-2,2-difluoroacetate and solvents (e.g., DMF). Use gas evolution mitigation strategies (e.g., oil bubbler) due to volatile byproducts. Ensure proper ventilation, PPE (gloves, goggles), and storage in dry, airtight containers away from light . For fluorinated intermediates, avoid water contact to prevent hydrolysis hazards .

Q. How can researchers optimize the synthesis of this compound using difluoromethylation strategies?

- Methodological Answer : Employ cesium carbonate as a base to facilitate nucleophilic substitution on the phenol precursor. Monitor reaction progress via TLC or GC-MS, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of sodium 2-chloro-2,2-difluoroacetate) to maximize yield. Purify via column chromatography (hexane/ethyl acetate gradient) to isolate the thiophenol derivative .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use NMR to confirm fluorine substitution patterns and quantify purity. Complement with HRMS (High-Resolution Mass Spectrometry) for molecular ion validation. IR spectroscopy can identify thiol (-SH) and difluoromethoxy (-OCFH) functional groups. Cross-reference spectral data with databases like REAXYS or Pistachio for accuracy .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine enhances thiol acidity (pKa ~6–8), making it a strong nucleophile for metal-catalyzed couplings (e.g., Ullmann or C–S bond formation). Computational modeling (DFT) can predict regioselectivity in reactions with aryl halides. Compare reactivity to non-fluorinated analogs (e.g., 2-fluorothiophenol) to quantify electronic effects .

Q. What experimental approaches resolve contradictions in reported catalytic activity of this compound derivatives?

- Methodological Answer : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized catalysts). Use kinetic profiling (e.g., variable-temperature NMR) to identify side reactions. Cross-validate with alternative substrates (e.g., 4-ethyl-2-methoxyphenol) to isolate substituent-specific effects. Apply multivariate analysis to distinguish mechanistic pathways .

Q. How can computational tools predict the metabolic stability of this compound in pharmacological studies?

- Methodological Answer : Use QSPR (Quantitative Structure-Property Relationship) models trained on fluorinated thiophenol datasets to predict metabolic pathways (e.g., cytochrome P450 interactions). Leverage databases like BKMS_METABOLIC for in silico simulations of oxidation or glutathione conjugation. Validate predictions with in vitro microsomal assays .

Q. What strategies mitigate decomposition of this compound during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.